Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine

Catalog No.
S13812460
CAS No.
M.F
C11H24N2
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})am...

Product Name

Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine

IUPAC Name

N',N'-dimethyl-N-(3-methylcyclopentyl)propane-1,3-diamine

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C11H24N2/c1-10-5-6-11(9-10)12-7-4-8-13(2)3/h10-12H,4-9H2,1-3H3

InChI Key

FCMFNTQBTHWWKH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCCN(C)C

Dimethyl(3-[(3-methylcyclopentyl)amino]propyl)amine is an organic compound characterized by its unique structure that includes a dimethylamine group and a propyl chain with a 3-methylcyclopentyl substituent. Its molecular formula is C13H27N2C_{13}H_{27}N_2. This compound is notable for its potential applications in medicinal chemistry and as a reagent in organic synthesis, where its structural features may impart distinct chemical properties.

  • Oxidation: The compound can be oxidized to form corresponding amine oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions with lithium aluminum hydride, yielding secondary amines.
  • Substitution: The dimethylamine group can be substituted by various nucleophiles in nucleophilic substitution reactions, leading to the formation of different amines depending on the substituent used.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

The biological activity of Dimethyl(3-[(3-methylcyclopentyl)amino]propyl)amine is an area of significant interest. Preliminary studies suggest that compounds with similar structures often exhibit various pharmacological effects, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

These activities make it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of Dimethyl(3-[(3-methylcyclopentyl)amino]propyl)amine typically involves:

  • Starting Materials: The reaction generally begins with 3-(N,N-dimethylamino)propylamine and 3-methylcyclopentyl chloride.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, often in the presence of a base like sodium hydroxide to facilitate the formation of the desired product.
  • Industrial Production: Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance yield and purity.

Dimethyl(3-[(3-methylcyclopentyl)amino]propyl)amine has several potential applications:

  • Medicinal Chemistry: Investigated for its role in drug development, particularly for conditions requiring enzyme inhibition or receptor modulation.
  • Organic Synthesis: Used as a reagent in various organic reactions due to its ability to participate in substitution and addition reactions.
  • Research Tool: Employed in studies exploring enzyme interactions and protein binding.

Interaction studies involving Dimethyl(3-[(3-methylcyclopentyl)amino]propyl)amine focus on its binding affinity to biological targets such as enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects. For instance, examining how it binds to specific receptors could reveal pathways for developing new drugs.

Several compounds share structural similarities with Dimethyl(3-[(3-methylcyclopentyl)amino]propyl)amine. Here’s a comparison highlighting its uniqueness:

Compound NameStructureNotable FeaturesBiological Activity
DimethylaminopropylamineC5H13NC_5H_{13}NSimple diamine structureUsed in surfactants; skin irritant
1-(Dimethylamino)-propan-2-olC5H13NC_5H_{13}NContains alcohol functional groupExhibits analgesic properties
1-(2-Methoxyphenyl)-N,N-dimethylethanamineC11H17NC_{11}H_{17}NAromatic ring substitutionAntidepressant activity reported

Uniqueness

Dimethyl(3-[(3-methylcyclopentyl)amino]propyl)amine is distinguished by the presence of the 3-methylcyclopentyl group, which imparts unique steric and electronic properties compared to other similar compounds. This structural feature can influence the compound's reactivity and interaction with molecular targets, making it a valuable tool in research and industrial applications. Its unique properties may lead to different pharmacological profiles and applications compared to other listed compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.193948774 g/mol

Monoisotopic Mass

184.193948774 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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